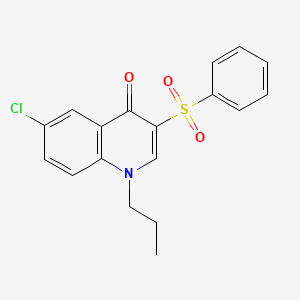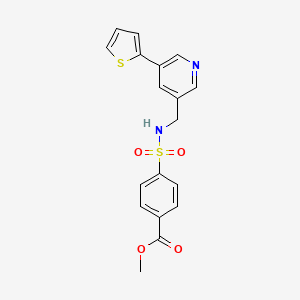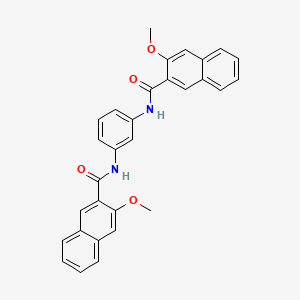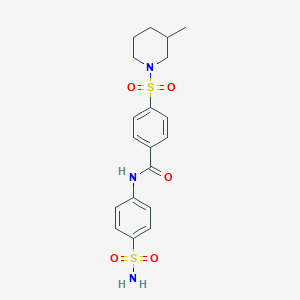
3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzenesulfonyl chloride, which is an organosulfur compound with the formula C6H5SO2Cl . It’s a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds .
Synthesis Analysis
Benzenesulfonyl chloride, a component of the compound, is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Chemical Reactions Analysis
Benzenesulfonyl chloride is highly reactive towards water and other nucleophiles such as ammonia . These reactions are used in synthesis, but they can also cause problems .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colorless viscous oil . It’s soluble in alcohol and diethyl ether, but insoluble in cold water . It has a refractive index of 1.551 (lit.) and a density of 1.384 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds bearing the benzenesulfonyl moiety, including derivatives similar to 3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one, have been synthesized and characterized to explore their nonlinear optical properties and potential applications in optical limiting. For instance, derivatives of 1-methylquinolinium 4-substituted benzenesulfonate have shown promising results in nonlinear optical absorption studies, suggesting their utility in the development of optical devices (Ruanwas et al., 2010).
Anticancer Research
The tetrahydroisoquinoline moiety, closely related to the structural core of this compound, has been identified in molecules with potent anticancer properties. Research has demonstrated the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines exhibiting significant cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer agents (Redda et al., 2010).
Catalysis
Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized, including those with structures related to the benzenesulfonyl derivatives. These complexes have been evaluated as catalysts in transfer hydrogenation reactions, showing good activity. Such studies provide insights into the utility of these compounds in catalytic processes, offering a path toward efficient and sustainable chemical transformations (Dayan et al., 2013).
Antiparasitic Activity
Research into benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has uncovered their potential antiparasitic activity. Some compounds have shown significant activity against Trypanosoma cruzi and moderate activity against Plasmodium falciparum, suggesting their potential as lead scaffolds for the development of new antiparasitic drugs (Pagliero et al., 2010).
Molecular Interactions and Drug Design
Studies have also delved into the molecular interactions between human carbonic anhydrases and novel classes of benzenesulfonamides, including derivatives structurally similar to this compound. Such research is pivotal for understanding the mechanistic basis of drug action and for designing new therapeutic agents with improved selectivity and potency (Bruno et al., 2017).
Safety and Hazards
Benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It’s recommended to handle it with care, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-2-10-20-12-17(24(22,23)14-6-4-3-5-7-14)18(21)15-11-13(19)8-9-16(15)20/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHDMXMGJZXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)
![N-(2,4-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2841423.png)
![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)
![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
![3-Amino-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841428.png)
![N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841429.png)
![3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2841431.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2841432.png)



![1-[(3-Methyl-2-thienyl)carbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2841439.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2841440.png)
